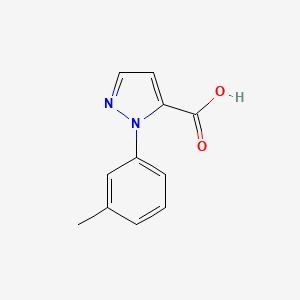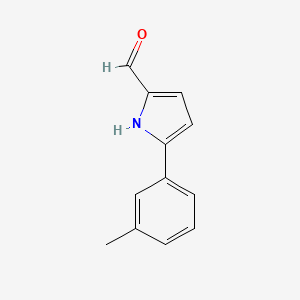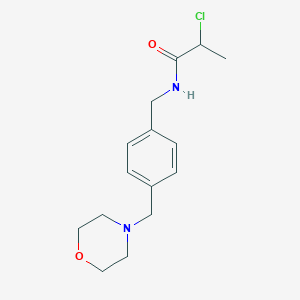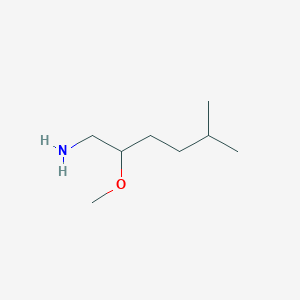
3,3-Dimethyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₁₀H₁₈O₂S It is characterized by a cyclobutane ring substituted with a carboxylic acid group, a propan-2-ylsulfanyl group, and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with a thiol compound in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the final product. Safety measures and environmental considerations are also crucial in industrial settings to minimize hazards and waste.
化学反応の分析
Types of Reactions: 3,3-Dimethyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with other functional groups through halogenation or alkylation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides, are used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or alkylated cyclobutane derivatives.
科学的研究の応用
3,3-Dimethyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,3-Dimethyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur-containing group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Cyclobutane-1-carboxylic acid: Lacks the propan-2-ylsulfanyl and methyl groups.
3,3-Dimethylcyclobutane-1-carboxylic acid: Lacks the propan-2-ylsulfanyl group.
Propan-2-ylsulfanylcyclobutane-1-carboxylic acid: Lacks the methyl groups.
Uniqueness: 3,3-Dimethyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the propan-2-ylsulfanyl group and the two methyl groups on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H18O2S |
|---|---|
分子量 |
202.32 g/mol |
IUPAC名 |
3,3-dimethyl-1-propan-2-ylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2S/c1-7(2)13-10(8(11)12)5-9(3,4)6-10/h7H,5-6H2,1-4H3,(H,11,12) |
InChIキー |
WFUQTNWIKXHXMB-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1(CC(C1)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B13322342.png)
![5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole](/img/structure/B13322343.png)

![5-Oxa-2-azaspiro[3.5]nonan-8-one hydrochloride](/img/structure/B13322345.png)
![2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13322351.png)



![[(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13322376.png)


